4-(tert-butoxy)-N-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butoxy)-N-methylbutan-1-amine is an organic compound that features a tert-butoxy group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-N-methylbutan-1-amine typically involves the reaction of 4-bromo-N-methylbutan-1-amine with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microreactor technology has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butoxy)-N-methylbutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(tert-butoxy)-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-N-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: Similar in structure but lacks the butoxy group.
N-methylbutan-1-amine: Similar but without the tert-butoxy group.
tert-Butyl 4-aminobutanoate: Contains a tert-butyl group but differs in the amine structure.
Uniqueness
4-(tert-butoxy)-N-methylbutan-1-amine is unique due to the presence of both the tert-butoxy and N-methyl groups, which confer distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-9(2,3)11-8-6-5-7-10-4/h10H,5-8H2,1-4H3 |
InChI Key |
XQBMIJADIRSPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.